An In-depth Technical Guide to 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine
An In-depth Technical Guide to 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction
5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is a substituted aminopyridine derivative featuring a pyrazole moiety. This structural motif is a key building block in the synthesis of a variety of biologically active molecules. The unique arrangement of its nitrogen atoms and the presence of a bromine atom make it a versatile scaffold for developing compounds with a range of therapeutic applications, including as kinase inhibitors. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its application in medicinal chemistry. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C8H7BrN4 | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| CAS Number | 1006393-27-7 | [2] |
| Appearance | Likely a solid (powder) | [3] |
| Melting Point | Not explicitly available in searches | |
| Boiling Point | Not explicitly available in searches | |
| Solubility | Soluble in organic solvents like Dimethyl sulfoxide (DMSO) and Dichloromethane (DCM) | [4][5] |
| Predicted XlogP | 1.5 - 1.8 | [6][7] |
Table 1: Physicochemical Properties of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine.
The predicted XlogP value suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates as it can influence cell membrane permeability.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR data for 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine were not found in the provided search results, related structures provide insights into expected chemical shifts. For instance, in a similar 5-bromo-2-substituted pyridine, the pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm).[8][9] The pyrazole protons would also be expected in the aromatic region, and the amine protons would likely appear as a broad singlet.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would likely appear as two bands in the 3400-3250 cm⁻¹ region.[10] The N-H bending vibration for a primary amine is typically observed between 1650-1580 cm⁻¹.[10] The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[10] Additionally, C-H stretching vibrations for the aromatic rings would be observed around 3100-3000 cm⁻¹.[11]
Mass Spectrometry (MS)
The monoisotopic mass of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is approximately 237.98 g/mol . High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the molecule. The mass spectrum would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
Synthesis
The synthesis of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine can be approached through several synthetic routes. A logical and efficient pathway involves the sequential functionalization of a pyridine core.
Retrosynthetic Analysis
A plausible retrosynthetic approach would involve the formation of the C-N bond between the pyridine ring and the pyrazole moiety, and the introduction of the amino and bromo groups onto the pyridine scaffold.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol outlines a step-by-step methodology for the synthesis of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine.
Step 1: Synthesis of 3-Amino-5-bromopyridine
Two primary methods can be employed for the synthesis of the key intermediate, 3-amino-5-bromopyridine:
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Method A: Hofmann Rearrangement of 5-Bromonicotinamide
-
Prepare a cooled aqueous solution of sodium hydroxide.
-
To this solution, add bromine, followed by the addition of 5-bromonicotinamide.[12][13]
-
Allow the mixture to warm to room temperature and then heat to 70°C for one hour.[12][13]
-
After cooling, extract the product with an organic solvent mixture (e.g., THF/tert-butyl methyl ether).[12][13]
-
Dry the combined organic layers, concentrate under reduced pressure, and purify by flash chromatography to yield 3-amino-5-bromopyridine.[12][13]
-
-
Method B: Reduction of 5-Bromo-3-nitropyridine
-
Combine 5-bromo-3-nitropyridine, a palladium on carbon (Pd/C) catalyst, and a reducing agent like tetrahydroxydiboron in a suitable solvent such as acetonitrile.[12][13]
-
Heat the reaction mixture at 50°C under a nitrogen atmosphere for 24 hours.[12][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate.[12][13]
-
Dry the combined organic phases, concentrate, and purify by column chromatography.[12][13]
-
Step 2: Introduction of the Pyrazole Moiety
The pyrazole ring can be introduced via a nucleophilic aromatic substitution reaction.
-
The starting material for this step would be a dihalogenated pyridine, such as 2-fluoro-5-bromopyridine.
-
React 2-fluoro-5-bromopyridine with pyrazole in the presence of a suitable base (e.g., potassium carbonate) and a copper catalyst in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]
-
Heat the reaction mixture to facilitate the substitution of the fluorine atom by the pyrazole.
-
The resulting 5-bromo-2-(1H-pyrazol-1-yl)pyridine is then isolated and purified.[6][14]
Step 3: Amination of the Pyridine Ring
The final step involves the introduction of the amino group at the 3-position. This can be a challenging transformation and may require specialized conditions such as a Buchwald-Hartwig amination if starting from a halogenated precursor at the 3-position. A more direct route would involve starting with a precursor that already contains a nitro group at the 3-position which can be reduced in the final step.
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- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
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